molecular formula C₇H₁₃D₃ClNO₃ B1141300 L-Carnitine-d3 Chloride CAS No. 350818-62-1

L-Carnitine-d3 Chloride

Cat. No. B1141300
M. Wt: 200.68
InChI Key:
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Description

Synthesis Analysis

The synthesis of L-Carnitine derivatives, including L-Carnitine-d3 Chloride, typically involves several chemical reactions starting from basic precursors like epichlorohydrin. A notable method for synthesizing L-Carnitine involves selective hydrolytic kinetic resolution, quaternarization, cyanidation, hydrolysis, and ionic exchange processes to yield L-Carnitine with a high overall yield based on the starting epichlorohydrin compound (Henderson, 2006).

Molecular Structure Analysis

The molecular structure of L-Carnitine-d3 Chloride features a trimethylammonium head group and a deuterated hydroxyl-carboxylic acid tail. The presence of deuterium atoms (d3) makes this compound particularly useful in tracing and studying metabolic pathways. The structure allows for detailed investigation into its interactions within biological systems, including its role in fatty acid transport and metabolism (S. Ng, 2012).

Scientific Research Applications

Application in Sepsis Treatment

Scientific Field: Medical Science, Nutrition

Methods of Application

In a randomized double-blinded controlled trial, patients were given L-Carnitine (3 g/day) or a placebo for 7 days. Inflammatory and oxidative stress parameters (C-reactive protein (CRP), erythrocyte sedimentation rate (ESR), superoxide dismutase (SOD), malondialdehyde (MDA), total antioxidant capacity (TAC), 28-day mortality rate, and some monitoring variables were evaluated .

Results

There was a significant reduction in CRP and ESR, and an improvement in SOD and TAC in the L-Carnitine group after 7 days. The 28-day mortality rate was also lower in the L-Carnitine group compared with the placebo group .

Application in Metabolic Disorder Detection

Scientific Field: Biochemistry, Clinical Analysis

Summary of the Application

L-Carnitine is crucial for transporting long-chained fatty acids from the cytosol into the mitochondrial matrix for fatty acid oxidation. Abnormal levels of free carnitine, total carnitine, and acylcarnitines in serum can be indicative of a metabolic disorder before symptoms are present .

Methods of Application

A liquid chromatography tandem mass spectrometry (LC-MS/MS) method is described for the determination of free and total carnitine in serum. To measure total carnitine, samples are spiked with deuterated carnitine (internal standard) and hydrolyzed with potassium hydroxide to convert acylcarnitines to carnitine .

Results: The method allows for the quantification of free and total carnitine in serum, which can help in the early detection of metabolic disorders .

Application in Quantification of Valeryl-L-carnitine

Scientific Field: Biochemistry, Analytical Chemistry

Methods of Application: The quantification is typically performed using Gas Chromatography or Liquid Chromatography coupled with Mass Spectrometry (GC-MS or LC-MS) .

Results: The use of Valeryl-L-carnitine-d3 allows for accurate quantification of valeryl-L-carnitine, a short-chain acylcarnitine .

Application in Glycine Transporter Inhibition

Scientific Field: Biochemistry, Neurobiology

Methods of Application: The inhibitory effect of Oleoyl-L-carnitine-d3 on GlyT2 is typically assessed using biochemical assays .

Results: Oleoyl-L-carnitine-d3 selectively inhibits GlyT2 over GlyT1 .

properties

IUPAC Name

[(2R)-3-carboxy-2-hydroxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCENBLGFBQJM-QKBJTWEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745953
Record name (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Carnitine-d3 (hydrochloride)

CAS RN

350818-62-1
Record name (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350818-62-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
6
Citations
H Zheng, W Yu, X Xue, Z Guo, Y Liu… - Journal of separation …, 2018 - Wiley Online Library
… Choline-d4 chloride and l-carnitine-d3 chloride were purchased from CDN isotopes (Quebec, Canada). The NIST SRM 1849a used for the method validation was purchased from the …
JA Hobert, SA Brose, M Pasquali - Clinical Applications of Mass …, 2022 - Springer
Acylcarnitines are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine. In organic acidemias, and in fatty acid oxidation disorders, specific …
Number of citations: 4 link.springer.com
P Deme, LH Rubin, D Yu, Y Xu, G Nakigozi… - Viruses, 2022 - mdpi.com
Background: HIV infection results in immunometabolic reprogramming. While we are beginning to understand how this metabolic reprogramming regulates the immune response to HIV …
Number of citations: 5 www.mdpi.com
K Zhang, Y Tuo, R Liu, H Yan, P Xiang, Z Wang… - Arabian Journal of …, 2022 - Elsevier
It is important to determine the cause of death in the case of asphyxia. However, it is difficult to conclude death by asphyxia, especially when the deceased has underlying heart disease, …
Number of citations: 0 www.sciencedirect.com
BR Allman, BJ Spray, KE Mercer… - Journal of Applied …, 2021 - journals.physiology.org
… Louis, MO), and 2-methylbutyrl-l-carnitine-d3 chloride was obtained from Cayman Chemical (Ann Arbor, MI). All solvents used were of optima grade from Fisher Scientific (Pittsburg, PA). …
Number of citations: 6 journals.physiology.org
R Jain, G Geoghegan, J Davidson, DJ Nesbitt, A Abe… - bioRxiv, 2023 - biorxiv.org
Cold exposure is an environmental stress that elicits a rapid metabolic shift in endotherms and is required for survival. The liver provides metabolic flexibility through its ability to rewire …
Number of citations: 2 www.biorxiv.org

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